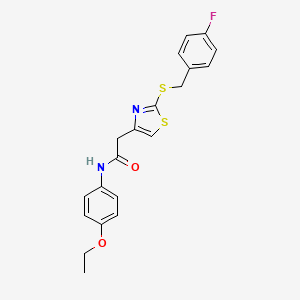

![molecular formula C21H16ClN3OS B2861533 N-(6-chlorobenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-3-ylmethyl)acetamide CAS No. 895024-07-4](/img/structure/B2861533.png)

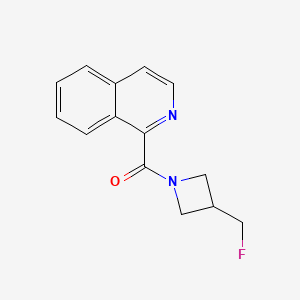

N-(6-chlorobenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-3-ylmethyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(6-chlorobenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-3-ylmethyl)acetamide, also known as CPTH2, is a small molecule inhibitor that has gained significant attention in the field of cancer research. CPTH2 is known to inhibit histone acetyltransferases (HATs), which are enzymes that play a crucial role in gene expression and are often overexpressed in cancer cells.

Aplicaciones Científicas De Investigación

Metabolic Stability Improvement

N-(6-(6-Chloro-5-(4-fluorophenylsulfonamido)pyridin-3-yl)benzo[d]thiazol-2-yl)acetamide, a potent inhibitor of PI3Kα and mTOR, faced issues with metabolic deacetylation. Alternative 6,5-heterocyclic analogues, including imidazopyridazine, were explored to enhance metabolic stability, showing similar efficacy with reduced deacetylated metabolites in hepatocytes (Stec et al., 2011).

Synthetic Route Exploration

The synthesis of thiazolo[3,2-a]pyrimidinone products using 2-Chloro-N-phenylacetamide and N-(benzo[d]thiazol-2-yl)-2-chloroacetamide demonstrated a novel route with acceptable yields. This approach involved the formation of the title compound through the elimination of aniline/2-aminobenzothiazole, confirmed by analytical and spectral studies (Janardhan et al., 2014).

Photochemical and Thermochemical Modeling

The synthesized benzothiazolinone acetamide analogs showed potential as photosensitizers in dye-sensitized solar cells (DSSCs), with studies indicating good light harvesting efficiency and free energy of electron injection. Additionally, their non-linear optical activity was explored, offering insights into intramolecular interactions and binding affinities with Cyclooxygenase 1 (COX1) through molecular docking studies (Mary et al., 2020).

Anticancer Activity

Fluoro Substituted Benzo[b]pyran compounds, synthesized from the reaction with chloroacetic acid, demonstrated anticancer activity against various human cancer cell lines at low concentrations, highlighting the potential for further investigation as therapeutic agents (Hammam et al., 2005).

Propiedades

IUPAC Name |

N-(6-chloro-1,3-benzothiazol-2-yl)-2-phenyl-N-(pyridin-3-ylmethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16ClN3OS/c22-17-8-9-18-19(12-17)27-21(24-18)25(14-16-7-4-10-23-13-16)20(26)11-15-5-2-1-3-6-15/h1-10,12-13H,11,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWNGGSPIUVGEBW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)N(CC2=CN=CC=C2)C3=NC4=C(S3)C=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16ClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-[(4-chlorophenyl)methyl]indol-3-yl]sulfonyl-N-(3-methylphenyl)acetamide](/img/structure/B2861450.png)

![1-(4-chlorophenyl)-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)cyclopentanecarboxamide](/img/structure/B2861461.png)

![(2S,3S)-2-[1-(2-fluorophenyl)-1H-pyrazol-4-yl]oxolane-3-carboxylic acid](/img/structure/B2861463.png)

![2-[3-(9H-Fluoren-9-ylmethoxycarbonylamino)pyrazol-1-yl]acetic acid](/img/structure/B2861465.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)oxalamide](/img/structure/B2861468.png)

![3-Benzoyl-1-[(4-chlorophenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one](/img/structure/B2861470.png)

![N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2861471.png)

![N-[2-(4-methoxyphenyl)-4-oxochroman-6-yl]butanamide](/img/structure/B2861473.png)